Prospidium chloride

Description

An antineoplastic dispiropiperazine derivative.

Structure

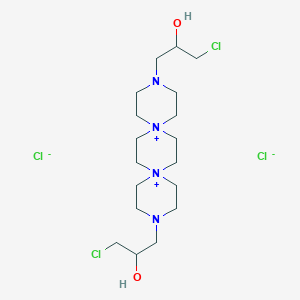

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-2-ol;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36Cl2N4O2.2ClH/c19-13-17(25)15-21-1-5-23(6-2-21)9-11-24(12-10-23)7-3-22(4-8-24)16-18(26)14-20;;/h17-18,25-26H,1-16H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJPEEOEZVHUAE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Cl4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028521 | |

| Record name | 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23476-83-7 | |

| Record name | Prospidium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023476837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSPIDIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G733H6RES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prospidium Chloride (Prospidine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prospidium chloride, also known as prospidine, is a synthetic dispiropiperazine derivative with demonstrated cytostatic, anti-inflammatory, and immunosuppressive properties. It has been investigated for its therapeutic potential in oncological and rheumatological conditions. The primary mechanism of action involves the disruption of the cell cycle at the G2 phase and interaction with cellular DNA. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, synthesis, and available preclinical and clinical data on this compound. Detailed experimental protocols and an analysis of its effects on key signaling pathways are also presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecan-3-yl]propan-2-ol dichloride | |

| Synonyms | Prospidine, Prospidin, NSC-166100 | |

| CAS Number | 23476-83-7 | |

| Molecular Formula | C₁₈H₃₆Cl₄N₄O₂ | |

| Molecular Weight | 482.31 g/mol | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water |

Synthesis

The synthesis of this compound involves a multi-step process starting from N',N''-dispirotripiperazinium dichloride. A detailed synthetic protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

N',N''-Dispirotripiperazinium dichloride

-

Appropriate solvent (e.g., ethanol)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N',N''-dispirotripiperazinium dichloride in a suitable solvent.

-

Addition of Reagent: To the stirred solution, add epichlorohydrin dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution or can be isolated by solvent evaporation. The crude product is then purified by recrystallization from a suitable solvent system to yield this compound as a white crystalline solid.[1]

Mechanism of Action

The primary mechanism of action of this compound is its ability to induce cell cycle arrest at the G2 phase, thereby inhibiting cell proliferation.[2] This effect is believed to be mediated through its interaction with DNA.[2] Additionally, this compound has been shown to possess immunosuppressive properties by inhibiting the phagocytic activity of monocytes and macrophages. The precise molecular targets and the full extent of its mechanism of action are still under investigation.

Signaling Pathways

While direct studies on the effects of prospidine on specific signaling pathways are limited, its known biological activities suggest potential modulation of pathways involved in inflammation and cell survival, such as the NF-κB and apoptosis pathways. Further research is required to elucidate these interactions.

Logical Relationship of Prospidine's Action

Caption: Logical flow of Prospidine's mechanism of action.

Preclinical Data

In Vitro Anticancer Activity

This compound has demonstrated cytostatic activity against various cancer cell lines in vitro.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| Chinese Hamster Ovary (CHO) | Ovarian Cancer | IC₅₀ | 1.1 mg/mL (after 24-hour exposure) | [2] |

| Friend leukemia | Leukemia | Cytostatic Concentration | 10 mg/mL | [2] |

| L1210 | Leukemia | Cytostatic Concentration | 10 mg/mL | [2] |

Pharmacokinetics

A study in rats investigated the pharmacokinetics of prospidine following intravesical administration.

| Parameter | Value | Time Point | Reference |

| Maximum Concentration (Cₘₐₓ) | 140 µg/mL | 10 minutes | |

| Concentration at 2 hours | Trace amounts | 2 hours |

Toxicology

Clinical Data

This compound has been evaluated in clinical trials for the treatment of rheumatoid arthritis (RA).

| Trial Identifier | Indication | Key Findings | Reference |

| N/A | Highly Active, Refractory Rheumatoid Arthritis | 85% of patients showed clinical improvement after 2-4 weeks. 73% sustained improvement up to 6 months. Significant reduction in mean daily prednisolone (B192156) dose, rheumatoid factor, and immune complexes. | |

| N/A | Refractory Rheumatoid Arthritis | Prospidine demonstrated a more pronounced antirheumatic effect compared to cyclophosphamide (B585) at equal doses. |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of a given cell line.

Materials:

-

Cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate the cells on ice for at least 30 minutes for fixation.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][4][5][6][7]

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Apoptosis Assay by Annexin V/PI Staining

Objective: To assess the induction of apoptosis by this compound.

Materials:

-

Cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the cell cycle analysis protocol.

-

Cell Harvesting: Harvest the cells as previously described.

-

Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension. Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8][9][10][11]

Conclusion

This compound is a compound with interesting biological activities that warrant further investigation. Its cytostatic and immunomodulatory properties make it a candidate for development in oncology and autoimmune diseases. This technical guide provides a summary of the current knowledge on this compound. However, significant gaps remain, particularly in the areas of quantitative pharmacokinetic and toxicological data, as well as a detailed understanding of its interactions with key signaling pathways. The provided protocols and information aim to serve as a valuable resource for researchers dedicated to advancing the understanding and potential therapeutic application of this molecule.

References

- 1. Dispirotripiperazine-core compounds, their biological activity with a focus on broad antiviral property, and perspectives in drug design (mini-review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of prospidine on survival and growth of mammalian cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biologi.ub.ac.id [biologi.ub.ac.id]

Prospidium Chloride: A Technical Overview of its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prospidium (B1212741) chloride, a dispiropiperazine derivative also known as prospidin, is a compound that has demonstrated both cytostatic and anti-inflammatory properties.[1][2] Initially investigated for its antitumor potential, subsequent research has revealed its efficacy in modulating inflammatory responses, particularly in the context of chronic inflammatory conditions such as rheumatoid arthritis. This technical guide provides a comprehensive overview of the available scientific data on the anti-inflammatory effects of prospidium chloride, with a focus on its mechanism of action, relevant experimental data, and detailed protocols of key studies.

Introduction

This compound is a synthetic compound with a complex heterocyclic structure.[1] Its biological activity was first explored in the field of oncology due to its cytostatic effects, which are attributed to its ability to interact with DNA and disrupt the cell cycle at the G2 phase.[1][2] Beyond its anti-neoplastic properties, this compound has been recognized for its immunomodulatory and anti-inflammatory capabilities.[1][2] Clinical and preclinical studies have suggested its potential as a therapeutic agent for chronic inflammatory diseases, most notably rheumatoid arthritis.[3] This document aims to synthesize the existing knowledge on the anti-inflammatory effects of this compound, presenting the data in a structured and accessible format for researchers and drug development professionals.

Mechanism of Action

The precise molecular mechanism underlying the anti-inflammatory effects of this compound is not fully elucidated. However, the available evidence points towards a multi-faceted mode of action that involves both direct effects on immune cells and potential modulation of inflammatory mediators.

The primary known mechanisms include:

-

Immunosuppression: this compound exhibits immunosuppressive properties, which likely contribute significantly to its anti-inflammatory effects.[1][2]

-

Inhibition of Phagocytic Activity: The compound has been shown to inhibit the phagocytic activity of monocytes and macrophages.[1][2] These cells play a crucial role in the initiation and propagation of inflammatory responses.

-

Modulation of Lymphocyte Populations: Studies in patients with rheumatoid arthritis have indicated that treatment with prospidine can lead to an elevation in the level of T-suppressor cells and a decrease in the number of B-cells and T-helper cells. This shift in lymphocyte balance would favor a reduction in the autoimmune and inflammatory responses characteristic of the disease.

-

Reduction of Autoantibodies: A decrease in the titers of rheumatoid factor and antisynovial antibodies has been observed in rheumatoid arthritis patients treated with prospidine. This suggests an interference with the humoral immune response that drives the pathology of the disease.

While the direct impact of this compound on specific inflammatory signaling pathways such as the NF-κB or MAPK pathways has not been extensively reported in the available literature, its known effects on immune cell function and autoantibody production suggest an upstream regulatory role in the inflammatory cascade.

Quantitative Data on Anti-inflammatory Effects

The available quantitative data on the anti-inflammatory effects of this compound is primarily derived from clinical trials in rheumatoid arthritis and preclinical studies in animal models of inflammation.

| Study Type | Model/Population | Key Findings | Reference |

| Preclinical | Chronic Proliferative Inflammation (Pellet Granuloma) in Rats | Effective in a model of chronic inflammation. | |

| Clinical Trial | Patients with Refractory Rheumatoid Arthritis | Showed a high antirheumatic activity (91.8% of patients). | |

| Clinical Trial | Patients with Refractory Rheumatoid Arthritis | Reduced the need for concomitant nonsteroidal anti-inflammatory drugs and hormones in hormone-dependent cases. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Cotton Pellet-Induced Granuloma in Rats (Chronic Inflammation Model)

This widely used preclinical model assesses the effect of a substance on the proliferative phase of inflammation.

Protocol:

-

Animal Model: Male Wistar rats (150-200g) are used.

-

Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., ether or isoflurane).

-

Implantation: The back of the rat is shaved and disinfected. A small incision is made, and a sterile, pre-weighed cotton pellet (approximately 5-10 mg) is implanted subcutaneously.

-

Drug Administration: this compound or a vehicle control is administered daily for a period of 7 days, typically via intraperitoneal or oral routes.

-

Granuloma Excision: On day 8, the animals are euthanized. The cotton pellets, encapsulated by granulomatous tissue, are dissected out.

-

Measurement: The wet weight of the granuloma is recorded. The pellets are then dried in an oven at 60°C until a constant weight is achieved, and the dry weight is recorded.

-

Analysis: The anti-inflammatory effect is determined by comparing the mean dry weight of the granulomas from the treated group with that of the control group. A significant reduction in the dry weight of the granuloma indicates an anti-proliferative effect.

Assessment of Immunological Parameters in Rheumatoid Arthritis Patients

This protocol outlines the general approach to evaluating the immunomodulatory effects of this compound in a clinical setting.

Methodology:

-

Patient Population: Patients diagnosed with active, refractory rheumatoid arthritis.

-

Treatment Regimen: this compound is administered, often parenterally, at a specified dosage and frequency.

-

Blood Sample Collection: Peripheral blood samples are collected from patients at baseline (before treatment) and at specified time points during and after the treatment period.

-

Lymphocyte Subpopulation Analysis:

-

Cell Staining: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples by density gradient centrifugation. The cells are then stained with a panel of fluorescently-labeled monoclonal antibodies specific for different lymphocyte surface markers (e.g., CD3 for T-cells, CD4 for T-helper cells, CD8 for T-suppressor/cytotoxic cells, CD19 or CD20 for B-cells).

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage and absolute number of each lymphocyte subpopulation.

-

-

Autoantibody Titer Measurement:

-

ELISA (Enzyme-Linked Immunosorbent Assay): Serum levels of rheumatoid factor (RF) and anti-synovial antibodies are quantified using specific ELISA kits. This involves coating a microplate with the target antigen, incubating with patient serum, and detecting the bound antibodies with an enzyme-conjugated secondary antibody.

-

-

Data Analysis: Changes in lymphocyte populations and autoantibody titers from baseline are statistically analyzed to determine the effect of this compound treatment.

Visualizations

Logical Relationship of this compound's Known Anti-inflammatory Mechanisms

Caption: Known anti-inflammatory mechanisms of this compound.

Experimental Workflow for Evaluating Anti-inflammatory Activity in a Preclinical Model

Caption: Preclinical evaluation of anti-inflammatory activity.

Conclusion and Future Directions

This compound has demonstrated clear anti-inflammatory and immunomodulatory effects, particularly in the context of chronic inflammatory diseases like rheumatoid arthritis. Its mechanism of action appears to be centered on its cytostatic and immunosuppressive properties, leading to a reduction in the activity of key immune cells and the production of pathogenic autoantibodies.

However, a significant gap remains in the understanding of its molecular-level interactions with specific inflammatory signaling pathways. Future research should focus on:

-

Cytokine Profiling: Detailed studies to quantify the effect of this compound on the production of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10).

-

Signaling Pathway Analysis: Investigations into the direct effects of this compound on key inflammatory signaling cascades such as NF-κB and MAPK pathways in relevant immune cell types.

-

Preclinical Efficacy in Other Models: Evaluating the efficacy of this compound in a broader range of preclinical models of inflammatory diseases.

A more in-depth understanding of the molecular mechanisms of this compound will be crucial for its potential repositioning and development as a targeted therapy for inflammatory disorders.

References

Prospidium Chloride: A Technical Guide to its Immunosuppressive Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prospidium chloride, a dispiropiperazine derivative, exhibits a multifaceted immunomodulatory profile characterized by cytostatic, anti-inflammatory, and immunosuppressive properties. While its precise mechanism of action is not fully elucidated, current evidence points to its interaction with DNA, leading to cell cycle arrest at the G2 phase, and the inhibition of key immune cell functions. This technical guide provides a comprehensive overview of the immunosuppressive activity of this compound, detailing its effects on various immune cell populations. It includes a summary of its observed effects, plausible experimental protocols for assessing its activity, and visualizations of the implicated biological pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals involved in the study and development of immunosuppressive agents.

Core Immunosuppressive Profile of this compound

This compound exerts its immunosuppressive effects by modulating the activity of several key immune cell types, including T-lymphocytes, B-lymphocytes, and monocytes/macrophages. Clinical observations in patients with rheumatoid arthritis treated with this compound have revealed a significant alteration in the balance of lymphocyte subpopulations.

Data Presentation: Summary of Effects

The following tables summarize the known qualitative effects of this compound on immune cells and their functions. It is important to note that specific quantitative data, such as IC50 values and detailed dose-response relationships, are not extensively available in publicly accessible literature.

| Immune Cell Type | Observed Effect of this compound | Functional Consequence | Reference |

| T-Lymphocytes | |||

| T-Helper Cells | Decrease in population | Reduced activation of B-cells and other immune cells | [1] |

| T-Suppressor Cells | Increase in population | Enhanced suppression of immune responses | [1] |

| B-Lymphocytes | Decrease in population | Reduced antibody production | [1] |

| Monocytes/Macrophages | Inhibition of phagocytic activity | Diminished clearance of pathogens and cellular debris | [2][3] |

| Cellular Process | Effect of this compound | Mechanism | Reference |

| Cell Cycle | Arrest at G2 phase | Interaction with DNA | [2][3][4] |

| DNA Interaction | Binds to DNA | Contributes to cytostatic and immunosuppressive effects | [2][3][4] |

Putative Mechanism of Action and Signaling Pathways

The immunosuppressive activity of this compound is believed to stem from its ability to interact with DNA, leading to cell cycle arrest and subsequent modulation of immune cell function. The diagram below illustrates the proposed mechanism of action.

Caption: Proposed mechanism of this compound's immunosuppressive activity.

Experimental Protocols

The following sections provide detailed, albeit generalized, methodologies for key experiments to assess the immunosuppressive activity of a test compound like this compound. These protocols are based on standard immunological assays and can be adapted for specific research needs.

T-Cell Suppression Assay

This assay evaluates the effect of a test compound on the proliferation of T-cells.

Caption: Workflow for a T-cell suppression assay.

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

T-Cell Isolation: Isolate CD4+ T-cells from the PBMC population using magnetic-activated cell sorting (MACS) with CD4 microbeads.

-

Cell Labeling: Label the isolated CD4+ T-cells with carboxyfluorescein succinimidyl ester (CFSE) at a concentration of 5 µM.

-

Cell Culture: Plate the CFSE-labeled T-cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well.

-

Stimulation and Treatment: Add anti-CD3/CD28 coated beads to stimulate T-cell proliferation. Treat the cells with varying concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.

-

Flow Cytometry Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry to determine the extent of T-cell proliferation in the presence and absence of this compound.

B-Cell Proliferation Assay

This assay assesses the impact of a test compound on the proliferation of B-cells.

Caption: Workflow for a B-cell proliferation assay.

-

Isolation of PBMCs: Isolate PBMCs as described in the T-cell suppression assay protocol.

-

B-Cell Isolation: Isolate CD19+ B-cells from the PBMC population using MACS with CD19 microbeads.

-

Cell Culture: Plate the isolated B-cells in a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well.

-

Stimulation and Treatment: Stimulate the B-cells with CpG oligodeoxynucleotide (ODN) and Interleukin-2 (IL-2). Add varying concentrations of this compound or a vehicle control.

-

Incubation and Labeling: Incubate the plate for 5 days. For the final 18 hours of incubation, pulse the cells with 1 µCi of [3H]-thymidine.

-

Measurement of Proliferation: Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a scintillation counter.

Monocyte Phagocytosis Inhibition Assay

This assay is designed to quantify the inhibitory effect of a test compound on the phagocytic activity of monocytes.

Caption: Workflow for a monocyte phagocytosis inhibition assay.

-

Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using MACS with CD14 microbeads.

-

Cell Plating: Plate the monocytes in a 96-well black, clear-bottom plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2 hours at 37°C.

-

Pre-treatment: Remove the non-adherent cells and pre-treat the adherent monocytes with various concentrations of this compound or a vehicle control for 1 hour.

-

Phagocytosis Induction: Add fluorescently labeled (e.g., FITC) E. coli particles to the wells and incubate for 2 hours to allow for phagocytosis.

-

Quenching and Washing: Quench the fluorescence of extracellular bacteria using trypan blue and wash the cells to remove non-phagocytosed particles.

-

Analysis: Analyze the uptake of fluorescent particles by the monocytes using a fluorescence plate reader, fluorescence microscopy, or flow cytometry.

Conclusion

This compound demonstrates significant immunosuppressive activity through its effects on T-cells, B-cells, and monocytes. Its mechanism, centered on DNA interaction and cell cycle arrest, provides a basis for its clinical application in autoimmune diseases such as rheumatoid arthritis. The experimental protocols and conceptual diagrams presented in this guide offer a framework for the further investigation and characterization of this compound and other novel immunosuppressive agents. Further research is warranted to delineate the specific signaling pathways involved and to obtain detailed quantitative data on its immunomodulatory effects.

References

- 1. [The new basic agent prospidin in the therapy of rheumatoid arthritis. An evaluation of the clinical effectiveness and the mechanism of action of prospidin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | C18H36Cl4N4O2 | CID 31937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of prospidine on survival and growth of mammalian cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Prospidium Chloride with DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prospidium chloride, a dispiropiperazine derivative, is a cytostatic agent with known anti-inflammatory and immunosuppressive properties. While its precise mechanism of action remains under full investigation, compelling evidence indicates that its biological effects are intrinsically linked to its interaction with DNA. This technical guide consolidates the current understanding of the this compound-DNA interaction, detailing its effects on the cell cycle and the induction of apoptosis. It provides an overview of the proposed mechanisms of action, summarizes the limited available data, and outlines detailed experimental protocols for key analytical techniques used to study such interactions. This document aims to serve as a comprehensive resource for researchers engaged in the study of DNA-targeting agents and the development of novel therapeutics.

Introduction

This compound, also known as Prospidin, is a synthetic compound that has been investigated for its therapeutic potential.[1] Its chemical structure, featuring reactive chloroethyl groups, suggests a potential for acting as a DNA alkylating agent.[2][3] Alkylating agents are a class of compounds that covalently modify DNA, leading to a variety of cellular responses, including cell cycle arrest and apoptosis.[2]

Clinically, this compound has been observed to induce a G2 phase arrest in the cell cycle, a common consequence of DNA damage.[1][4] This hall-mark effect points towards the activation of DNA damage response (DDR) pathways. This guide will delve into the specifics of this interaction, from the molecular level to the cellular consequences.

Proposed Mechanism of DNA Interaction

Based on its chemical structure and observed biological effects, the primary proposed mechanism of this compound's interaction with DNA is alkylation .

-

Covalent Modification: The chloroethyl groups of this compound are electrophilic and can react with nucleophilic sites on DNA bases, particularly the N7 position of guanine.[2] This results in the formation of a covalent adduct.

-

DNA Cross-linking: As a bifunctional agent with two reactive chloroethyl groups, this compound has the potential to form both intra-strand and inter-strand cross-links in the DNA double helix.[5] Inter-strand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for both replication and transcription.[5]

This covalent modification of DNA is a form of DNA damage that triggers a cellular response.

Cellular Consequences of DNA Interaction

The interaction of this compound with DNA initiates a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.

G2 Phase Cell Cycle Arrest

Upon DNA damage by agents like this compound, cells activate checkpoint pathways to halt cell cycle progression and allow time for DNA repair. This compound has been shown to cause an accumulation of cells in the G2 phase of the cell cycle.[1][4]

The G2 checkpoint is primarily regulated by the Cyclin B1/Cdc2 (CDK1) complex.[6][7][8] The proposed signaling pathway for this compound-induced G2 arrest is as follows:

-

DNA Damage Recognition: DNA damage sensors, such as the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases , recognize the DNA adducts formed by this compound.[9][10][11]

-

Checkpoint Activation: ATM and ATR phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2.

-

Inhibition of Cdc25: Activated Chk1 and Chk2 phosphorylate and inhibit the Cdc25 phosphatase.

-

Inactivation of Cyclin B1/Cdc2: Cdc25 is responsible for the activating dephosphorylation of Cdc2. Its inhibition leads to the accumulation of inactive, phosphorylated Cdc2.

-

G2 Arrest: The inactive Cyclin B1/Cdc2 complex is unable to drive the cell into mitosis, resulting in G2 phase arrest.[12]

References

- 1. Prodigiosin induced the caspase-dependent apoptosis in human chronic myelogenous leukemia K562 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Clerocidin alkylates DNA through its epoxide function: evidence for a fine tuned mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptotic effect of hesperidin through caspase3 activation in human colon cancer cells, SNU-C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 6. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Critical Role of Cyclin B1/Cdc2 Up-regulation in the Induction of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with 2-Methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]

- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage [mdpi.com]

- 11. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium - PubMed [pubmed.ncbi.nlm.nih.gov]

Prospidium Chloride and its Impact on the G2 Phase of the Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prospidium (B1212741) chloride, a dispiropiperazine derivative, has demonstrated cytostatic properties, notably its ability to induce cell cycle arrest at the G2 phase. This technical guide provides an in-depth exploration of the molecular mechanisms potentially underlying this effect. While direct quantitative data for prospidium chloride's impact on specific cell cycle proteins remains to be fully elucidated in publicly available literature, this document outlines the established signaling pathways governing the G2/M checkpoint and details the experimental protocols necessary to investigate the precise mechanism of action of this compound. This guide serves as a comprehensive resource for researchers seeking to understand and further investigate the role of this compound as a potential therapeutic agent targeting cell cycle progression.

Introduction to this compound and the G2/M Checkpoint

This compound is an anti-neoplastic agent with a chemical structure that suggests potential interaction with cellular macromolecules.[1][2] One of its key biological effects is the disruption of the cell cycle, specifically by causing an accumulation of cells in the G2 phase.[1][3] The G2/M checkpoint is a critical regulatory point in the cell cycle, ensuring that cells do not enter mitosis with damaged or incompletely replicated DNA.[4][5] This checkpoint is governed by a complex signaling network, with the Cyclin B1/CDK1 complex serving as the master regulator of mitotic entry.[5][6] DNA damage triggers a signaling cascade, often involving the ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) kinases, which ultimately leads to the inhibition of the Cyclin B1/CDK1 complex and G2 arrest.[4]

Quantitative Data on this compound-Induced G2 Arrest

Comprehensive quantitative data from peer-reviewed literature specifically detailing the dose- and time-dependent effects of this compound on G2 phase arrest is limited. However, based on the known effects of other DNA-damaging agents that induce G2 arrest, the following tables represent the types of quantitative data that are crucial for characterizing the activity of this compound. Researchers are encouraged to generate this data using the protocols outlined in this guide.

Table 1: Effect of this compound on Cell Cycle Distribution in [Cell Line]

| Treatment (Concentration, Time) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control (e.g., 24h) | [Value] | [Value] | [Value] |

| This compound (X µM, 24h) | [Value] | [Value] | [Value] |

| This compound (Y µM, 24h) | [Value] | [Value] | [Value] |

| This compound (Z µM, 24h) | [Value] | [Value] | [Value] |

| Vehicle Control (e.g., 48h) | [Value] | [Value] | [Value] |

| This compound (X µM, 48h) | [Value] | [Value] | [Value] |

This table is a template. Actual values would be obtained from flow cytometry experiments.

Table 2: Effect of this compound on Key G2/M Checkpoint Protein Levels

| Treatment | Relative Cyclin B1 Expression | Relative CDK1 (Cdc2) Expression | Relative p-Cdc2 (Tyr15) Expression | Relative p53 Expression | Relative p21WAF1/Cip1 Expression |

| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

| This compound (X µM) | [Value] | [Value] | [Value] | [Value] | [Value] |

| This compound (Y µM) | [Value] | [Value] | [Value] | [Value] | [Value] |

This table is a template. Relative protein expression would be quantified from Western blot experiments.

Signaling Pathways in G2/M Checkpoint Control

The G2/M checkpoint is a complex network of signaling pathways that respond to DNA damage to halt cell cycle progression. The following diagram illustrates the canonical DNA damage-induced G2/M checkpoint pathway, which is likely relevant to the mechanism of action of this compound.

Caption: DNA damage-induced G2/M checkpoint signaling pathway.

Experimental Protocols

To elucidate the specific effects of this compound on the G2 phase of the cell cycle, the following experimental protocols are recommended.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in each phase of the cell cycle.

Materials:

-

Cell line of interest

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for different time points. Include a vehicle-treated control.

-

Cell Harvest: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to determine the effect of this compound on the expression levels of key G2/M checkpoint proteins.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-Cdc2 (Tyr15), anti-p53, anti-p21)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse treated cells in RIPA buffer and quantify protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for Cyclin B1 Localization

This protocol is used to visualize the subcellular localization of Cyclin B1, which translocates to the nucleus at the onset of mitosis.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibody (anti-Cyclin B1)

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix cells with 4% PFA, then permeabilize with 0.25% Triton X-100.

-

Blocking and Antibody Staining: Block non-specific binding sites and then incubate with primary anti-Cyclin B1 antibody, followed by a fluorophore-conjugated secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize and capture images using a fluorescence microscope to determine the localization of Cyclin B1.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that induces G2 phase cell cycle arrest. While its exact mechanism of action requires further investigation, it is hypothesized to involve DNA interaction, leading to the activation of the canonical G2/M checkpoint pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect the molecular details of this compound's effects. Future studies should focus on generating quantitative data on cell cycle distribution and protein expression changes, as well as exploring the direct interaction of this compound with DNA and its role in activating upstream sensors like ATM and ATR. A thorough understanding of these mechanisms will be crucial for the rational development of this compound as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multisite phosphoregulation of Cdc25 activity refines the mitotic entrance and exit switches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Prospidine: A Technical Guide to its Synthesis, Chemical Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prospidine, chemically known as 3,12-bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride, is a spirocyclic piperazine (B1678402) derivative that has been investigated for its cytostatic and anti-inflammatory properties. This document provides a comprehensive technical overview of Prospidine, focusing on its chemical synthesis, structural characteristics, and proposed mechanism of action. Detailed experimental protocols, quantitative data, and visual representations of its synthesis and biological pathways are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

Prospidine is a complex molecule characterized by a dispirotripiperazine core functionalized with two 3-chloro-2-hydroxypropyl side chains. The presence of quaternary ammonium (B1175870) cations within the spirocyclic system contributes to its unique chemical and biological properties.

Chemical Name: 3,12-bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride CAS Number: 23476-83-7 Molecular Formula: C₁₈H₃₆Cl₄N₄O₂ Molecular Weight: 484.31 g/mol

Structural Diagram

Caption: 2D Chemical Structure of Prospidine.

Synthesis of Prospidine

The synthesis of Prospidine is a multi-step process that begins with the formation of the dispirotripiperazine core, followed by the alkylation of the secondary amine groups. The following protocol is a composite pathway derived from patent literature and established chemical reactions for similar compounds.

Synthesis of the Dispirotripiperazine Core

The core structure, 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride, is synthesized from piperazine and an appropriate precursor. A described method involves the deprotection of a protected dispirotripiperazinium salt[1].

Synthesis of Prospidine

The final step in the synthesis of Prospidine involves the N-alkylation of the dispirotripiperazine core with an epoxide, such as 1-chloro-2,3-epoxypropane (epichlorohydrin)[2]. This reaction introduces the 3-chloro-2-hydroxypropyl side chains.

Caption: Synthetic Pathway of Prospidine.

Quantitative Data

Table 1: Synthesis of 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride dihydrochloride

| Reactant | Moles |

| N,N'-dibenzoyl-N',N''-dispirotripiperazinium dihydrochloride | 0.002 |

| 10% Hydrochloric Acid | 7 mL |

| Product | Yield |

| 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride dihydrochloride | 85% |

Table 2: Conversion to 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride

| Reactant | Moles |

| 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride dihydrochloride | 0.0017 |

| LiOH | 0.0033 |

| Product | Yield |

| 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride | 90% |

Experimental Protocols

Synthesis of 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride dihydrochloride[1]

-

A mixture of N,N'-dibenzoyl-N',N''-dispirotripiperazinium dihydrochloride (0.002 mol) and 7 mL of 10% hydrochloric acid is refluxed for 4 hours.

-

The reaction mixture is cooled to 15°C.

-

The precipitated benzoic acid is filtered off and washed with water.

-

The filtrate is evaporated to dryness.

-

Methanol is added to the residue.

-

The solid product is filtered off, washed with methanol, and dried at 90°C for 5 hours.

Synthesis of 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride[1]

-

To a suspension of 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride dihydrochloride (0.0017 mol) in 3 mL of water, LiOH (0.0033 mol) is added, maintaining the pH between 8.5 and 9.

-

After 30 minutes, activated charcoal is added, and the mixture is stirred for 20 minutes.

-

The charcoal is filtered off.

-

Methanol (25 mL) is added to the filtrate, and the solution is kept at 5-10°C for 16 hours.

-

The precipitated product is filtered off, washed with methanol, and dried at 90°C for 3 hours.

Proposed Synthesis of Prospidine

-

Dissolve 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride in a suitable solvent (e.g., water or a polar organic solvent).

-

Add a stoichiometric excess of 1-chloro-2,3-epoxypropane (epichlorohydrin).

-

Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours)[2].

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product, for example, by recrystallization or column chromatography, to obtain pure Prospidine.

Mechanism of Action

Prospidine is believed to exert its cytotoxic effects through interaction with cellular DNA, leading to cell cycle arrest, primarily at the G2/M checkpoint. This disruption of the cell cycle prevents cell proliferation.

Proposed Signaling Pathway for Prospidine-Induced G2/M Arrest

The interaction of Prospidine with DNA likely induces DNA damage, which in turn activates the DNA damage response (DDR) pathway, leading to G2/M arrest.

References

- 1. WO2015167368A1 - 4, 6-di (3,12-diaza-6, 9-diazoniadispiro [5.2.5.2] hexandecan-1-yl) -2-methyl-5-nitropyrimidine tetrachloride dihydrochloride hexahydrate for the treatment of herpetic infection and a topical pharmaceutical composition - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

Prospidium Chloride in Rheumatoid Arthritis: A Technical Review of Preclinical and Clinical Findings

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prospidium (B1212741) chloride, also known as prospidine, is a dispiropiperazine derivative with cytostatic, anti-inflammatory, and immunosuppressive properties.[1][2][3] Historically investigated as an anti-cancer agent, it has also been explored as a potential therapeutic for rheumatoid arthritis (RA), particularly in studies conducted in the late 20th century.[3][4] This technical guide provides an in-depth overview of the available research on prospidium chloride in the context of RA, summarizing clinical trial data, outlining experimental methodologies, and visualizing its proposed mechanisms of action. While the body of research is not recent, the data offers insights into the compound's potential immunomodulatory effects.

Clinical Efficacy and Safety

The primary clinical evidence for this compound in rheumatoid arthritis comes from a controlled 6-month clinical trial comparing its efficacy and safety to methotrexate (B535133) (MTX) in patients with highly active, refractory RA.[5]

Table 1: Comparative Efficacy of this compound vs. Methotrexate in Refractory RA[5]

| Efficacy Endpoint | This compound (n=27) | Methotrexate (n=15) |

| Clinical Improvement (2-4 weeks) | 85% of patients | 40% of patients |

| Sustained Clinical Improvement (6 months) | 73% of patients | 57% of patients |

| Reduction in Mean Daily Prednisolone (B192156) Dose | Significant reduction | Not reported as significant |

| Reduction in Rheumatoid Factor Levels | Significant reduction | Not reported as significant |

| Reduction in Immune Complex Levels | Significant reduction | Not reported as significant |

Table 2: Safety and Tolerability Profile[5]

| Adverse Event Profile | This compound | Methotrexate |

| Overall Incidence of Side Effects | 39% | 43% |

| Drop-outs due to Lack of Response | 26% | 7% |

| Drop-outs due to Intolerance/Toxicity | 4% (initial intolerance) | 14% (drug toxicity) |

Experimental Protocols

Clinical Trial Protocol: Prospidine vs. Methotrexate in Highly Active RA[5]

-

Study Design: A controlled, randomized 6-month clinical trial.

-

Patient Population: 27 patients with highly active, refractory rheumatoid arthritis were randomized in a 2:1 ratio to receive either prospidine or methotrexate.

-

Treatment Regimen:

-

This compound: 500 mg administered intravenously every 3-5 days during hospitalization, followed by monthly intravenous infusions.

-

Methotrexate: 30 mg per week intravenously during hospitalization, followed by oral administration of 7.5-15 mg per week.

-

-

Assessments: Seven clinical and four laboratory parameters were evaluated.

-

Outcome Measures: Clinical improvement, reduction in prednisolone dose, levels of rheumatoid factor, and immune complexes.

Mechanism of Action

The exact mechanism of action of this compound has not been fully elucidated. However, studies suggest it exerts its effects through several pathways.[1][2][4]

-

DNA Interaction and Cell Cycle Disruption: this compound has been shown to interact with DNA and disrupt the cell cycle at the G2 phase.[1][2]

-

Immunosuppressive Effects: The drug has demonstrated immunosuppressive properties, including the inhibition of phagocytic activity of monocytes and macrophages.[1][2] In patients with RA, prospidine treatment led to an increase in T-suppressor cells and a decrease in B-cells and T-helper cells.[4] It also reduced titers of rheumatoid factor and antisynovial antibodies.[4]

Signaling Pathways in Rheumatoid Arthritis

While direct evidence linking this compound to specific modern signaling pathways like JAK-STAT or NF-κB is lacking in the available literature, these pathways are central to the pathophysiology of rheumatoid arthritis.

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a critical signaling cascade in the immune response, activated by numerous cytokines involved in RA pathogenesis.[6][7]

Caption: Generalized JAK-STAT signaling pathway in RA.

The nuclear factor kappa B (NF-κB) pathway is another key inflammatory signaling route in rheumatoid arthritis, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9][10]

Caption: Overview of the canonical NF-κB signaling pathway in RA.

Proposed Immunomodulatory Workflow of this compound

Based on the available literature, a logical workflow of this compound's action on the immune system in RA can be proposed.

Caption: Proposed immunomodulatory workflow of this compound in RA.

Discussion and Future Directions

The existing data, although dated, suggests that this compound exhibits rapid and potent anti-inflammatory and immunomodulatory effects in patients with severe rheumatoid arthritis.[4][5] Its efficacy in reducing clinical symptoms and key serological markers like rheumatoid factor was notable, particularly in a patient population refractory to other treatments.[5] The side effect profile appeared comparable to methotrexate, with a lower incidence of toxicity-related discontinuations.[5]

However, a significant knowledge gap exists regarding its precise molecular mechanisms of action. The initial description of its effects on T-cell and B-cell populations and macrophage activity provides a foundation, but further research is needed to understand how it interacts with key inflammatory signaling pathways such as JAK-STAT and NF-κB, which are now central to the development of modern RA therapies.[6][11]

For drug development professionals, this compound represents a compound with demonstrated clinical activity but an undefined mechanism by modern standards. Future research could focus on:

-

In vitro studies: To determine the IC50 of this compound on key kinases in the JAK-STAT and NF-κB pathways.

-

Animal model studies: Utilizing models such as collagen-induced arthritis (CIA) to further characterize its in vivo efficacy, dose-response, and to perform detailed pharmacodynamic studies on immune cell populations and cytokine profiles.[12][13]

-

Transcriptomic and proteomic analyses: To identify the specific genes and proteins whose expression is altered by this compound in synovial fibroblasts and immune cells.

Revisiting this compound with modern molecular biology techniques could unveil novel mechanisms of action and potentially reposition it or its derivatives as a therapeutic option in rheumatoid arthritis or other autoimmune diseases.

References

- 1. This compound | C18H36Cl4N4O2 | CID 31937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. [The new basic agent prospidin in the therapy of rheumatoid arthritis. An evaluation of the clinical effectiveness and the mechanism of action of prospidin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prospidine versus methotrexate pulse in highly active rheumatoid arthritis: a controlled 6-month clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling Pathway in Rheumatoid Arthritis: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nuclear factor kappaB (NF-kappaB) pathway as a therapeutic target in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB signaling in rheumatoid arthritis with focus on fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Overview of the NF-kB mechanism of pathophysiology in rheumatoid arthritis, investigation of the NF-kB ligand RANKL and related nutritional interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? [mdpi.com]

- 13. The use of animal models in rheumatoid arthritis research - PubMed [pubmed.ncbi.nlm.nih.gov]

Prospidium Chloride: A Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prospidium chloride, a dispiropiperazine derivative, has demonstrated potential as a cytostatic, anti-inflammatory, and immunosuppressive agent. Its primary mechanism of action is believed to involve interaction with DNA, leading to a cell cycle arrest at the G2/M phase. Understanding the cellular uptake and subcellular distribution of this compound is paramount for optimizing its therapeutic efficacy and minimizing off-target effects. This technical guide provides a comprehensive overview of the current knowledge and experimental approaches to elucidate the pharmacokinetics of this compound at the cellular level. Due to the limited availability of specific quantitative data for this compound, this guide incorporates illustrative data and detailed experimental protocols adapted from studies on analogous DNA-interacting and cell-cycle-arresting chemotherapeutic agents, such as cisplatin (B142131), doxorubicin (B1662922), and mitoxantrone (B413).

Cellular Uptake and Efflux

The entry of this compound into cells is a critical determinant of its bioactivity. While the precise mechanisms for this compound remain to be fully elucidated, the uptake of similar small molecule chemotherapeutics can occur through a combination of passive diffusion and carrier-mediated transport. For instance, the uptake of cisplatin is partially mediated by copper transporter 1 (Ctr1), while organic cation transporters (OCTs) also play a role.[1] Efflux, an important factor in drug resistance, is often mediated by ATP-binding cassette (ABC) transporters.

Illustrative Quantitative Data on Cellular Uptake of Analogous Compounds

The following table summarizes representative data on the cellular accumulation of cisplatin and mitoxantrone in different cell lines, illustrating the type of quantitative data essential for characterizing the uptake of this compound.

| Compound | Cell Line | Incubation Concentration (µM) | Incubation Time (h) | Intracellular Concentration (µM) | Fold Accumulation (Intracellular/Extracellular) | Reference |

| Cisplatin | Yeast (Wild-Type) | 100 | 2 | ~2.5 | ~0.025 | Adapted from[2] |

| Mitoxantrone | K562 (Erythroleukemia) | 2 | 1 | Not specified | Not specified | [3] |

| Mitoxantrone | Acute Myeloid Leukemia Cells | 0.05 | 1 | In vivo mimicking levels | >200 (in vivo vs. plasma) | [4] |

Subcellular Distribution

Upon entering the cell, the distribution of this compound to its target (DNA in the nucleus) and other subcellular compartments will significantly influence its efficacy and potential for toxicity. The subcellular localization of chemotherapeutic agents is often studied using fluorescence microscopy for inherently fluorescent compounds (like doxorubicin and mitoxantrone) or by subcellular fractionation followed by quantification.

Illustrative Data on Subcellular Distribution of Analogous Compounds

This table provides examples of the subcellular distribution of doxorubicin and mitoxantrone, highlighting the nuclear accumulation that is characteristic of many DNA-targeting agents.

| Compound | Cell Line | Primary Localization | Method | Reference |

| Doxorubicin | Renal Epithelial Cells (MDCK II) | Nucleus (associated with heterochromatin) | Correlative Light and Electron Microscopy | [5] |

| Doxorubicin | Multidrug Resistant Breast Cancer (MCF-7) | Cytoplasm (in resistant cells) vs. Nucleus (in sensitive cells) | Fluorescence Microscopy | [6] |

| Mitoxantrone | K562 (Erythroleukemia) | Nucleus, Mitochondria, Cytoskeleton | Confocal Spectral Imaging | [7][8] |

Mechanism of Action: G2/M Cell Cycle Arrest

This compound is known to induce cell cycle arrest in the G2 phase.[7] This is a common mechanism for DNA-damaging agents, which activate DNA damage checkpoints to prevent cells from entering mitosis with compromised genetic material.

Signaling Pathway of G2/M DNA Damage Checkpoint

The G2/M checkpoint is primarily regulated by the activity of the Cyclin B-CDK1 complex, also known as the Maturation Promoting Factor (MPF). DNA damage activates sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[9][10] These kinases, in turn, activate downstream checkpoint kinases Chk1 and Chk2, which then inactivate the Cdc25 phosphatase.[11] Inactive Cdc25 cannot remove inhibitory phosphates from CDK1, thus keeping the Cyclin B-CDK1 complex inactive and preventing entry into mitosis.[12][13][14] This pathway can also be regulated by the tumor suppressor protein p53, which can induce the expression of p21, an inhibitor of CDK complexes.[11]

Caption: G2/M DNA Damage Checkpoint Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cellular pharmacology of this compound. Below are protocols for key experiments, adapted for the study of this compound.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle, enabling the characterization of this compound-induced G2/M arrest.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

-

Drug Treatment: Treat cells with varying concentrations of this compound and a vehicle control for desired time points (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Aspirate the medium and wash cells with PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise.

-

Incubate at 4°C for at least 2 hours for fixation.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation.

-

Collect data from at least 10,000 events per sample.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Caption: Workflow for Cell Cycle Analysis.

Protocol for Quantifying Intracellular Drug Concentration (Illustrative)

This protocol is a generalized method for determining the total intracellular concentration of a drug. For a non-fluorescent compound like this compound, a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS) would be required for quantification.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

PBS (ice-cold)

-

Lysis buffer (e.g., RIPA buffer)

-

LC-MS system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and treat with this compound as described for the cell cycle analysis.

-

Cell Harvesting and Washing:

-

At the end of the incubation period, place the plate on ice and aspirate the medium.

-

Wash the cells three times with ice-cold PBS to remove extracellular drug.

-

-

Cell Lysis:

-

Add a defined volume of lysis buffer to each well and incubate on ice to lyse the cells.

-

Scrape the cells and collect the lysate.

-

-

Protein Quantification: Determine the protein concentration of a small aliquot of the lysate using a standard assay (e.g., BCA assay) for normalization.

-

Sample Preparation for LC-MS:

-

Precipitate proteins from the remaining lysate (e.g., with cold acetonitrile).

-

Centrifuge to pellet the protein and collect the supernatant containing the drug.

-

Dry the supernatant and reconstitute in a suitable solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the prepared sample into an LC-MS system.

-

Quantify the amount of this compound by comparing the signal to a standard curve of known concentrations.

-

Normalize the drug amount to the protein content or cell number to determine the intracellular concentration.

-

Caption: Workflow for Intracellular Drug Quantification.

Protocol for Subcellular Localization by Fluorescence Microscopy (Illustrative)

To visualize the subcellular distribution of this compound, a fluorescent derivative would be required. The following is a general protocol for imaging the localization of a fluorescently labeled compound.

Materials:

-

Fluorescently labeled this compound

-

Cell line of interest

-

Glass-bottom culture dishes

-

Complete cell culture medium

-

Hoechst 33342 (for nuclear staining)

-

MitoTracker Red CMXRos (for mitochondrial staining, optional)

-

Paraformaldehyde (PFA) for fixation

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes.

-

Drug Incubation: Treat cells with the fluorescently labeled this compound for the desired time.

-

Co-staining (optional): In the last 30 minutes of incubation, add Hoechst 33342 and/or MitoTracker Red to the medium to stain the nucleus and mitochondria, respectively.

-

Washing: Wash the cells with warm PBS.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Add a drop of mounting medium to the cells.

-

Imaging: Acquire images using a confocal microscope with appropriate laser lines and filters for the fluorescent derivative, Hoechst 33342, and any other organelle trackers.

-

Image Analysis: Analyze the images to determine the co-localization of the fluorescently labeled this compound with the nucleus and other organelles.

Conclusion and Future Directions

While the cytostatic effects and the induction of G2/M cell cycle arrest by this compound are established, a detailed quantitative understanding of its cellular uptake and distribution is lacking. The experimental frameworks and illustrative data presented in this guide, drawn from analogous chemotherapeutic agents, provide a roadmap for future research in this area. Key future directions should include:

-

Quantitative Uptake and Efflux Studies: Employing radiolabeled this compound or developing a robust LC-MS/MS method to precisely quantify its influx and efflux kinetics in various cancer cell lines.

-

Identification of Transporters: Utilizing siRNA or inhibitor-based screening to identify specific transporters involved in the cellular uptake and efflux of this compound.

-

Subcellular Localization: Synthesizing a fluorescent derivative of this compound to enable high-resolution imaging of its subcellular distribution and dynamics in living cells.

-

Mechanism of DNA Interaction: Further studies to characterize the precise nature of the interaction between this compound and DNA and the downstream consequences for DNA repair and signaling pathways.

A thorough understanding of these aspects will be instrumental in the rational design of this compound-based therapeutic strategies with improved efficacy and reduced toxicity.

References

- 1. Frontiers | Role of transporters in the distribution of platinum-based drugs [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. Quantitative confocal spectral imaging analysis of mitoxantrone within living K562 cells: intracellular accumulation and distribution of monomers, aggregates, naphtoquinoxaline metabolite, and drug-target complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular concentrations of mitoxantrone in leukemic cells in vitro vs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subcellular localization of the chemotherapeutic agent doxorubicin in renal epithelial cells and in tumor cells using correlative light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Changes in subcellular doxorubicin distribution and cellular accumulation alone can largely account for doxorubicin resistance in SW-1573 lung cancer and MCF-7 breast cancer multidrug resistant tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative confocal spectral imaging analysis of mitoxantrone within living K562 cells: intracellular accumulation and distribution of monomers, aggregates, naphtoquinoxaline metabolite, and drug-target complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Confocal spectral imaging analysis of intracellular interactions of mitoxantrone at different phases of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CHECKPOINT RESPONSES TO DNA DOUBLE-STRAND BREAKS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 12. Cyclin B - Wikipedia [en.wikipedia.org]

- 13. Progressive activation of CyclinB1-Cdk1 coordinates entry to mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. molbiolcell.org [molbiolcell.org]

An In-depth Technical Guide to Early-Stage Research on Prospidium Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of Prospidium chloride derivatives as potential anticancer agents. This compound, a dispiropiperazine compound, has shown cytostatic, anti-inflammatory, and immunosuppressive properties, making its derivatives a subject of interest for novel drug discovery.[1][2][3] This document details the synthesis, in vitro efficacy, and mechanism of action of a key derivative, offering insights into its therapeutic potential.

Introduction to this compound and its Derivatives

This compound is a synthetically derived dispiropiperazine compound.[1][2] Its core structure has been a scaffold for the development of derivatives with potential as anticancer therapeutics. The mechanism of action for this compound itself is not fully elucidated but is known to involve interaction with DNA, leading to a disruption of the cell cycle at the G2 phase.[2][3]

Research into derivatives of this compound aims to enhance its potency, selectivity, and pharmacokinetic profile. A notable example is the dispiropiperazine derivative spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3) , which has demonstrated significant anti-proliferative activity across a range of human cancer cell lines.[4]

Quantitative Data on In Vitro Efficacy

The anti-proliferative activity of this compound derivatives has been evaluated against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for the derivative SPOPP-3 compared to the standard chemotherapeutic agent, Doxorubicin.

| Cell Line | Cancer Type | SPOPP-3 IC50 (µM) | Doxorubicin IC50 (µM) |

| SW480 | Human colon cancer | 5.06 ± 1.43 | 0.22 ± 0.16 |

| HT29 | Human colon cancer | 5.42 ± 0.96 | 0.26 ± 0.02 |

| HCT116 | Human colon cancer | 2.44 ± 0.83 | 0.10 ± 0.05 |

| MiaPaca2 | Human pancreatic cancer | 8.62 ± 3.18 | 0.25 ± 0.24 |

| Panc1 | Human pancreatic cancer | 9.17 ± 2.67 | 0.43 ± 0.14 |

| SKOV3 | Human ovarian cancer | 6.30 ± 1.35 | 0.04 ± 0.01 |

| MDA-MB-231 | Human breast cancer | 6.17 ± 1.84 | 1.06 ± 0.03 |

| CEM | Human T lymphoblastoid | 0.63 ± 0.17 | Not Reported |

| HepG2 | Human hepatoma | 13.0 ± 1.96 | Not Reported |

| Data extracted from a study on the anti-proliferative activity of SPOPP-3.[4][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and in vitro evaluation of this compound derivatives, based on published research.

Synthesis of a Dispiropiperazine Derivative (SPOPP-3)

A key derivative, spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3), is synthesized via an azomethine ylide cycloaddition reaction.[4]

Materials:

Procedure:

-

A mixture of acenaphthenequinone (10 mmol) and L-proline (10 mmol) is dissolved in methanol (200 mL).

-

The solution is heated at 35°C for 3 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:2 v/v).

-

Spots on the TLC plate are visualized under UV light (254 nm).

-

Upon completion of the reaction, the product is purified.

In Vitro Anti-proliferative Activity Assessment (MTT Assay)

The cytotoxic effects of the derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

-

Human cancer cell lines

-

96-well plates

-

MTT reagent

-

DMSO (Dimethyl sulfoxide)

-

Test compound (e.g., SPOPP-3)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cells are seeded in 96-well plates at a density of 1,500 cells per well.

-

After 24 hours of incubation, the cells are treated with the test compound at various concentrations (e.g., 0.16 to 100 µM) for 48 hours. A vehicle control (0.1% DMSO) and a positive control are included.

-